molecular formula C7H7BF3NO3 B1403247 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid CAS No. 1605331-76-7

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid

Cat. No. B1403247
M. Wt: 220.94 g/mol
InChI Key: ZGPJQGHMUXHGFB-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the CAS Number: 1605331-76-7 . It has a molecular weight of 220.94 . The IUPAC name for this compound is 2-methoxy-6-(trifluoromethyl)-4-pyridinylboronic acid .


Synthesis Analysis

The synthesis of “2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for “2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” is 1S/C7H7BF3NO3/c1-15-6-3-4 (8 (13)14)2-5 (12-6)7 (9,10)11/h2-3,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling , a reaction that conjoins chemically differentiated fragments with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.94 . It is stored in a freezer to maintain its stability .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is involved in Suzuki–Miyaura cross-coupling reactions. A study highlighted its use in reactions between 2,3,5-tribromo-4,6-dimethylpyridine and ortho-methoxyphenyl or ortho-chlorophenyl boronic acids, leading to the regioselective formation of biarylated products. This process is vital in synthesizing chiral entities, particularly in stereochemistry and pharmacology (Pomarański et al., 2019).

Synthesis of Boronic Acid Derivatives

Research on the synthesis of boronic acid derivatives, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, employs 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid. This process is crucial for creating high-purity chemicals used in various chemical syntheses and pharmaceutical applications (Liu Guoqua, 2014).

Synthesis and Properties of Pyridine Derivatives

The compound is used in the synthesis of pyridine derivatives with specific luminescent properties. These derivatives display significant potential in electroluminescent devices and have applications in materials science and electronic devices (Zhang et al., 2006).

Formation of Cyclic Trimers

In the study of the structure of boron-nitrogen coordination bonds, 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid plays a role in the formation of cyclic trimers. This research is significant in understanding molecular interactions and designing novel chemical structures (Wakabayashi et al., 2014).

Boroxine Formation and Supramolecular Structures

This compound contributes to the formation of boroxine and its supramolecular structures. These structures have implications in organometallic chemistry and materials science, especially in studying the spatial arrangements of molecules (Thilagar et al., 2011).

Acylation and Synthesis of Organic Compounds

It is also involved in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of various organic compounds. This process is crucial in organic synthesis and pharmaceutical chemistry (Jones et al., 1990).

Future Directions

“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for this compound and its derivatives is expected to increase in the future .

properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-3-4(8(13)14)2-5(12-6)7(9,10)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJQGHMUXHGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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